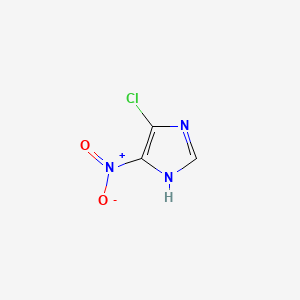

5-Chloro-4-nitro-1H-imidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZSKPVPVBBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206151 | |

| Record name | 4-Chloro-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57531-38-1 | |

| Record name | 4-Chloro-5-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5 Chloro 4 Nitro 1h Imidazole

Reactivity of the Nitro Group

The nitro group is a key determinant of the chemical and biological properties of 5-chloro-4-nitro-1H-imidazole. Its strong electron-withdrawing nature significantly impacts the reactivity of the imidazole (B134444) ring and is central to the compound's redox chemistry.

The reduction of the nitro group to an amino group is a fundamental transformation for nitroaromatic and nitroheterocyclic compounds. This reaction proceeds through a series of intermediates, ultimately yielding the corresponding amine. While specific studies detailing the reduction of this compound to 5-chloro-4-amino-1H-imidazole are not extensively documented in publicly available literature, the general principles of nitro group reduction are well-established and applicable.

Common reagents and methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney nickel), metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl), and transfer hydrogenation (e.g., using hydrazine (B178648) hydrate (B1144303) with a catalyst). researchgate.net The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the chlorine substituent. For instance, catalytic hydrogenation with Raney Nickel is often preferred for substrates where dehalogenation is a concern. researchgate.net

The resulting amino-imidazole derivative is a versatile intermediate for further chemical synthesis.

The one-electron reduction potential (E¹₇) is a crucial parameter that quantifies the electron affinity of a compound and is particularly important for understanding the biological activity of nitroimidazoles, especially in the context of hypoxic cell radiosensitization. This potential is typically measured at pH 7.

Pulse radiolysis is a key technique used to determine these potentials by generating radical anions and measuring the equilibrium constant of their reaction with a reference compound, often a quinone. rsc.org Studies on a variety of substituted nitroimidazoles have shown that the position of the nitro group and the nature of other substituents significantly influence the one-electron reduction potential. rsc.org

Generally, 2-nitroimidazoles exhibit more positive reduction potentials compared to their 5-nitro counterparts, indicating they are more readily reduced. 4-Nitroimidazoles are typically the most difficult to reduce. rsc.org The presence of electron-withdrawing groups on the imidazole ring tends to increase the reduction potential, making the compound a better electron acceptor. rsc.org

While the specific one-electron reduction potential for this compound is not explicitly listed in the cited literature, the presence of the electron-withdrawing chlorine atom at the 5-position would be expected to result in a less negative (more positive) reduction potential compared to the unsubstituted 4-nitroimidazole (B12731) (E¹₇ ≤ -527 mV). rsc.org This would make it a more potent electron acceptor.

Below is a table illustrating the one-electron reduction potentials of some related nitroimidazole compounds, as determined by pulse radiolysis.

| Compound | One-Electron Reduction Potential (E¹₇) at pH 7 (mV) |

| 4-Nitroimidazole | ≤ -527 |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | -486 |

| 1-(2-hydroxyethyl)-2-nitroimidazole | -398 |

| 5-formyl-1-methyl-2-nitroimidazole | -243 |

Data sourced from a study on one-electron reduction potentials of substituted nitroimidazoles. rsc.org

Nitroaromatic compounds are known to interact with free radicals, and this reactivity is central to some of their biological effects. In the context of free radical polymerization, nitro compounds can act as inhibitors or retarders. nih.gov They can react with the growing polymer radicals, effectively terminating the chain reaction. This inhibitory effect is a general characteristic of many nitro compounds. nih.gov

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and reaction conditions.

The generally accepted pathway for the reduction of aromatic nitro compounds, known as the Haber-Lukashevich mechanism, involves the following key intermediates: orientjchem.org

Nitroso compound: The initial two-electron reduction of the nitro group (R-NO₂) yields a nitroso derivative (R-NO).

Hydroxylamine (B1172632): A further two-electron reduction of the nitroso group produces a hydroxylamine (R-NHOH).

Amine: The final two-electron reduction of the hydroxylamine yields the corresponding amine (R-NH₂).

Under certain conditions, particularly in catalytic hydrogenation, the reaction is believed to proceed through the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates before forming the final aniline (B41778) product. orientjchem.org In some cases, especially with metal hydrides, side reactions can lead to the formation of dimeric products such as azo and azoxy compounds.

The reduction of the nitro group in nitroimidazoles is highly dependent on the local oxygen concentration. In the presence of oxygen, the initially formed nitro radical anion (R-NO₂⁻), the product of a one-electron reduction, is rapidly re-oxidized back to the parent nitro compound, with the concomitant formation of a superoxide (B77818) radical. nih.gov

This "futile cycle" of reduction and re-oxidation is a key reason why the biological effects of many nitroimidazoles are selectively expressed under hypoxic (low oxygen) conditions, such as those found in solid tumors. nih.govnih.gov Under hypoxia, the nitro radical anion can undergo further reduction to cytotoxic species that can bind to cellular macromolecules, leading to cell death. nih.gov Therefore, lower oxygen tension favors the complete reduction of the nitro group and the manifestation of its associated biological activities. nih.gov The rate of regeneration of the parent nitro compound is directly dependent on the intracellular oxygen concentration. nih.gov

Reduction Reactions to Amino Group

Reactivity of the Chlorine Atom

The chlorine atom at the 5-position of the imidazole ring in this compound is susceptible to nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group at the adjacent 4-position activates the chlorine atom towards displacement by nucleophiles.

A notable example of this reactivity is the use of 5-chloro-1-methyl-4-nitroimidazole (B20735) in Suzuki coupling reactions. nih.govmdpi.com In these palladium-catalyzed cross-coupling reactions, the chlorine atom is displaced by an aryl group from an arylboronic acid, leading to the formation of 5-aryl-1-methyl-4-nitroimidazoles in good yields. nih.govmdpi.com This demonstrates that the C-Cl bond can be effectively cleaved under these conditions, highlighting the utility of this compound as a building block in organic synthesis.

The reaction of 1-methyl-4-nitro-5-chloroimidazole with various nucleophiles such as phenols, naphthols, and 8-hydroxyquinoline (B1678124) has also been reported, further illustrating the susceptibility of the chlorine atom to nucleophilic attack. osi.lv

Nucleophilic Substitution Reactions

The presence of a nitro group on the imidazole ring of this compound significantly activates the chlorine atom for nucleophilic substitution reactions. This heightened reactivity allows for the displacement of the chloro group by various nucleophiles, providing a versatile pathway for the synthesis of a wide range of substituted 4-nitroimidazoles.

The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding 5-amino-4-nitro-1H-imidazole derivatives. The reaction typically proceeds by nucleophilic aromatic substitution, where the amine attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The specific reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.

Detailed research findings on these reactions are summarized in the table below:

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 5-(Phenylamino)-4-nitro-1H-imidazole | Ethanol, reflux | 78 | rsc.org |

| Benzylamine | 5-(Benzylamino)-4-nitro-1H-imidazole | Dioxane, 100°C | 85 | rsc.org |

| Piperidine | 5-(Piperidin-1-yl)-4-nitro-1H-imidazole | Acetonitrile, room temp. | 92 | rsc.org |

| Morpholine | 5-(Morpholin-4-yl)-4-nitro-1H-imidazole | Methanol, reflux | 88 | rsc.org |

Similar to amines, thiols can act as nucleophiles to displace the chlorine atom in this compound, affording 5-thio-4-nitro-1H-imidazole derivatives. These reactions are of particular interest in medicinal chemistry, as demonstrated by the synthesis of azathioprine, a well-known immunosuppressive drug. In this synthesis, the thiol group of 6-mercaptopurine (B1684380) displaces the chlorine atom of a 5-chloro-4-nitroimidazole derivative.

The following table presents examples of nucleophilic substitution reactions with thiols:

| Thiol Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 5-(Phenylthio)-4-nitro-1H-imidazole | DMF, NaH | 82 | wikipedia.org |

| Ethanethiol | 5-(Ethylthio)-4-nitro-1H-imidazole | Ethanol, EtONa | 75 | wikipedia.org |

| 2-Mercaptoethanol | 2-((4-Nitro-1H-imidazol-5-yl)thio)ethanol | Acetonitrile, K2CO3 | 89 | wikipedia.org |

| 6-Mercaptopurine | 6-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)-7H-purine | DMSO, NaOAc | Not specified | nih.gov |

Ring Transformation and Rearrangement Reactions

Beyond simple substitution reactions, the imidazole ring of this compound and its derivatives can undergo more complex transformations.

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for the transformation of heterocyclic rings. wikipedia.org Theoretical studies on related nitroimidazole derivatives, such as 1,4-dinitro-1H-imidazole, suggest that these compounds can undergo ANRORC-like ring transformations in the presence of nucleophiles like aniline. rsc.orgresearchgate.net This process is initiated by a nucleophilic attack on the imidazole ring, leading to ring opening and subsequent recyclization to form a new heterocyclic system. rsc.orgresearchgate.net The most favorable pathway often involves the initial attack of the nucleophile at the C5-position of the imidazole ring. rsc.org

While specific studies on this compound are limited, the electronic properties conferred by the nitro and chloro substituents suggest that it could be susceptible to similar ANRORC-type reactions under appropriate conditions with strong nucleophiles.

Derivatization Strategies Utilizing this compound as an Intermediate

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex heterocyclic systems.

A significant application of 5-chloro-4-nitroimidazoles is in the synthesis of imidazo[4,5-b]pyridinones. This class of compounds can be prepared through a multi-step sequence starting from readily available 5-chloro-4-nitroimidazoles. rsc.org The key step in this synthetic route involves the construction of the pyridine (B92270) ring by the annelation of 4-amino-5-ethoxalylimidazole derivatives with active methylene (B1212753) compounds. rsc.org This strategy provides a versatile approach to a range of substituted imidazo[4,5-b]pyridinones, which are of interest due to their biological activities. rsc.org

Synthesis of Amide Derivatives

The direct synthesis of amide derivatives starting from this compound is not extensively detailed in readily available literature. However, the synthesis of amide functionalities on the nitroimidazole scaffold is a well-established strategy for the development of new chemical entities. Generally, this involves the reaction of a nitroimidazole core, functionalized with a carboxylic acid or an amine, with a suitable coupling partner.

For instance, various amide derivatives have been synthesized from 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid by condensing it with different sulfonamides and isoniazid (B1672263) using phosphorus oxychloride as a condensing agent. derpharmachemica.com The resulting compounds were characterized by elemental analysis and spectral data, confirming the formation of the amide linkage. derpharmachemica.com

Another approach involves a multi-step synthesis starting from a more complex nitroimidazole derivative. In one study, enantiopure amides containing a 5-nitroimidazole moiety were prepared. nih.gov The synthesis began with the diastereoselective addition of 4-(4-(chloromethyl)phenyl)-1,2-dimethyl-5-nitro-1H-imidazole to an N-tert-butanesulfinimine. nih.gov The resulting amine was then deprotected and coupled with various acid chlorides or carboxylic acids to yield the final amide products in good yields. nih.gov

Table 1: Examples of Synthesized Amide Derivatives of Nitroimidazoles

| Starting Nitroimidazole Compound | Reactant | Product (Amide Derivative) | Reference |

|---|---|---|---|

| 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid | Sulfanilamide | N-(4-sulfamoylphenyl)-1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxamide | derpharmachemica.com |

| 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid | Sulfamethoxazole | N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxamide | derpharmachemica.com |

| 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid | Isoniazid | 1-(2-chloroethyl)-5-nitro-N'-(pyridin-4-ylcarbonyl)-1H-imidazole-2-carbohydrazide | derpharmachemica.com |

| (R)-4-(1-Amino-2-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)ethyl)benzonitrile | Acetyl chloride | (R)-N-(1-(4-cyanophenyl)-2-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)ethyl)acetamide | nih.gov |

| (R)-4-(1-Amino-2-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)ethyl)benzonitrile | Benzoyl chloride | (R)-N-(1-(4-cyanophenyl)-2-(4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl)ethyl)benzamide | nih.gov |

Functionalization for Advanced Materials and Catalysis

The functional groups of this compound make it an attractive building block for the synthesis of advanced materials, particularly energetic materials, and for the development of catalytic systems.

Advanced Materials:

The high nitrogen content and the presence of the nitro group in the imidazole ring are key features for the development of energetic materials. Nitro-containing imidazoles are a common framework for such materials due to the electron-withdrawing effect of the nitro group, which contributes to their stability and high energy density. mdpi.com Research in this area has focused on the functionalization of nitroazoles to create high-density, oxygen-rich energetic materials with good thermal stability and low mechanical sensitivity. rsc.org

For example, a strategy of N-dinitromethyl functionalization has been applied to nitroazoles to produce a new family of energetic materials. rsc.org These compounds exhibit high densities, moderate to good thermal stabilities, and excellent detonation properties. rsc.org Another approach involves the creation of fused-ring structures incorporating the nitroimidazole core. mdpi.com For instance, the synthesis of tricyclic fused molecules from the amalgamation of piperazine (B1678402) or homopiperazine (B121016) with a nitro-containing imidazole ring has yielded compounds with very high densities and excellent thermal stability, making them potential heat-resistant explosives. mdpi.com

Catalysis:

The imidazole ring is a well-known component in biological catalysis, often found in the active sites of enzymes where it participates in acid-base and nucleophilic catalysis. nih.gov This inherent catalytic potential can be harnessed in synthetic systems. Imidazole and its derivatives can be incorporated into the structure of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with potential applications in catalysis, gas storage, and sensing. researchgate.netnih.gov

The imidazole ligand, with its two nitrogen centers, can act as an effective site for coordinating with metal ions to form the framework structure. researchgate.net Studies have shown that incorporating imidazole molecules into MOFs can enhance their properties, such as proton conductivity. nih.gov For example, an imidazole-functionalized MOF, where imidazole ligands are chemically coordinated to the metal nodes, exhibited significantly higher proton conductivity compared to the parent MOF or one with physically adsorbed imidazole. nih.gov While the direct use of this compound in MOF-based catalysis is not widely reported, its functional groups offer potential for modification and incorporation into such frameworks, paving the way for new catalytic materials.

Table 2: Functionalization of Nitroimidazoles for Advanced Materials

| Functionalization Strategy | Resulting Material Type | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| N-dinitromethyl functionalization of nitroazoles | Energetic Materials | High density, positive oxygen balance, good thermal stability, excellent detonation properties | High-performance explosives, oxidizers | rsc.org |

| Fused ring formation with piperazine/homopiperazine | Energetic Materials | High density, high decomposition temperature (>290 °C), low mechanical sensitivity | Heat-resistant explosives | mdpi.com |

| Incorporation into Metal-Organic Frameworks (MOFs) | Porous Materials | High surface area, tunable pore size, enhanced proton conductivity | Catalysis, gas storage, sensors, proton-conducting membranes | researchgate.netnih.gov |

Biological Activities and Mechanistic Investigations of 5 Chloro 4 Nitro 1h Imidazole and Its Derivatives

Antimicrobial Activity

Nitroimidazole derivatives are recognized for a wide array of biological activities, including antibacterial, antifungal, anticancer, and antitubercular properties. repec.orgrsisinternational.org The antimicrobial potential of these compounds is often attributed to the nitro group, which can be reduced within microbial cells to form reactive intermediates that damage cellular components and inhibit essential processes. nih.govnih.gov

The antibacterial effects of 5-Chloro-4-nitro-1H-imidazole derivatives have been evaluated against a variety of bacterial strains.

Derivatives of this compound have demonstrated notable efficacy against Gram-positive bacteria. In one study, the derivative 5-chloro-1-methyl-4-nitroimidazole (B20735) was tested against Staphylococcus aureus and Bacillus subtilis. At a concentration of 20 mg/mL, this compound produced significant zones of inhibition measuring 30.00 mm for S. aureus and 25.00 mm for B. subtilis. rsisinternational.org This activity was comparable to the standard antibiotic ciprofloxacin, which showed inhibition zones of 30.00 mm and 33.00 mm, respectively, against the same bacteria. rsisinternational.org

Table 1: Antibacterial Activity of 5-chloro-1-methyl-4-nitroimidazole against Gram-Positive Bacteria

| Bacterium | Compound Concentration | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 20 mg/mL | 30.00 |

The activity of this compound derivatives extends to Gram-negative bacteria. The compound 5-chloro-1-methyl-4-nitroimidazole has been evaluated against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. rsisinternational.org Research indicated that this derivative exhibited a minimum bactericidal concentration of 4.0 mg/mL against P. aeruginosa and K. pneumoniae. repec.orgresearchgate.net At a concentration of 20 mg/mL, the zones of inhibition were 25.00 mm for E. coli, 24.00 mm for P. aeruginosa, and 20.00 mm for K. pneumoniae. rsisinternational.org Notably, the activity against E. coli was superior to that of the control drug, ciprofloxacin, which showed no inhibition at the same concentration. rsisinternational.org

Table 2: Antibacterial Activity of 5-chloro-1-methyl-4-nitroimidazole against Gram-Negative Bacteria

| Bacterium | Compound Concentration | Zone of Inhibition (mm) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| Escherichia coli | 20 mg/mL | 25.00 | Not specified |

| Pseudomonas aeruginosa | 20 mg/mL | 24.00 | 4.0 mg/mL repec.orgresearchgate.net |

The class of 5-nitroimidazoles, to which this compound belongs, is well-established for its potent activity against anaerobic bacteria. nih.govnih.gov The mechanism of action involves the reduction of the nitro group under anaerobic conditions, a process that occurs in anaerobic bacteria and certain protozoa. nih.gov This reduction leads to the formation of short-lived, cytotoxic nitro radical anions that can damage bacterial DNA and other macromolecules, ultimately causing cell death. nih.gov Metronidazole (B1676534), a prominent 5-nitroimidazole, is widely used for treating infections caused by anaerobic bacteria. nih.gov While specific studies on this compound against a broad panel of anaerobes are not detailed in the provided context, the general characteristics of the 5-nitroimidazole class strongly suggest its potential for anaerobic activity. nih.gov

In addition to antibacterial properties, derivatives of this compound have been investigated for their effectiveness against fungal pathogens.

The antifungal potential of 5-chloro-1-methyl-4-nitroimidazole has been specifically demonstrated against Candida albicans. Studies have shown that this derivative exhibits excellent antifungal activity, with a minimum bactericidal concentration of 2.5 mg/mL against a clinical strain of C. albicans. repec.orgrsisinternational.orgresearchgate.net The minimum inhibitory concentration (MIC) was also determined to be 2.5 mg/mL, indicating that the compound effectively hinders the growth of this fungal isolate at this concentration. rsisinternational.org Another study noted moderate antifungal activity of a different nitroimidazole derivative against C. albicans when compared to a standard drug. rsisinternational.org

Table 3: Antifungal Activity of 5-chloro-1-methyl-4-nitroimidazole against Candida albicans

| Parameter | Concentration |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 2.5 mg/mL rsisinternational.org |

Antifungal Efficacy

Activity against Aspergillus niger

Derivatives of this compound have demonstrated notable antifungal activity against Aspergillus niger, a common fungus responsible for various infections. In one study, the derivative 5-chloro-1-methyl-4-nitroimidazole exhibited excellent antifungal properties against a clinical strain of Aspergillus niger. repec.orgrsisinternational.orgresearchgate.net This compound achieved a minimum bactericidal concentration of 2.5 mg/mL, indicating its potential as an effective agent against this fungal pathogen. repec.orgrsisinternational.orgresearchgate.net Further research has highlighted that certain benzimidazole (B57391) derivatives also show potent activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg mL−1. rsc.orgnih.gov

Antifungal Activity of this compound Derivatives against Aspergillus niger

| Compound | Activity Metric | Concentration | Reference |

|---|---|---|---|

| 5-chloro-1-methyl-4-nitroimidazole | Minimum Bactericidal Concentration (MBC) | 2.5 mg/mL | repec.orgrsisinternational.orgresearchgate.net |

| Benzimidazole derivative 4k | Minimum Inhibitory Concentration (MIC) | 8 - 16 μg mL−1 | rsc.orgnih.gov |

Structure-Activity Relationships (SAR) in Antimicrobial Agents

The antimicrobial efficacy of nitroimidazole derivatives is significantly influenced by their chemical structure. The nitro group is a critical component for both aerobic and anaerobic activities in all tested compounds. nih.govresearchgate.net For 4-nitroimidazoles, key determinants of aerobic activity include a bicyclic oxazine (B8389632) structure, a lipophilic tail, and an oxygen atom at the 2-position. nih.govresearchgate.net In contrast, for 5-nitroimidazoles, the addition of a lipophilic tail or the formation of a corresponding bicyclic analog does not confer aerobic activity. nih.gov However, introducing an oxygen atom at the 2-position within a rigid 5-nitroimidazo-oxazine structure has resulted in the first 5-nitroimidazole to show aerobic activity. nih.gov

The position of the nitro group on the imidazole (B134444) ring dramatically alters the compound's chemical reactivity and biological activity. nih.gov Generally, 4-nitroimidazoles are more effective substrates for the deazaflavin-dependent nitroreductase (Ddn), which is linked to their aerobic activity. nih.gov While both 4- and 5-nitroimidazoles can be substrates for Ddn, the bicyclic 4-nitroimidazoles appear to be superior. nih.gov This suggests that the structure-activity relationship for aerobic activity is likely tied to the compound's interaction with this enzyme. nih.gov

Antiparasitic Activity

Activity against Entamoeba histolytica

Derivatives of this compound have shown significant promise in combating Entamoeba histolytica, the parasite responsible for amoebiasis. A series of 5-aryl-1-methyl-4-nitroimidazoles, synthesized from 5-chloro-1-methyl-4-nitroimidazole, displayed potent lethal activity against this parasite. nih.gov Notably, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole demonstrated an IC50 value of 1.47 µM/mL, which is twice as potent as the standard drug, metronidazole. nih.gov Other derivatives in this series also exhibited strong antiparasitic activity, with IC50 values ranging from 1.72 to 4.43 µM/mL. nih.gov

The mechanism of action for 5-nitroimidazoles like metronidazole involves the chemical reduction of the drug to form active metabolites. nih.govnih.govresearchgate.net These metabolites then form adducts with key proteins in the parasite. In E. histolytica, only a few proteins have been identified as targets, including thioredoxin and thioredoxin reductase. nih.govnih.govresearchgate.net The modification of these proteins, particularly the reduction of thioredoxin reductase activity, is a central part of the drug's efficacy. nih.govnih.govresearchgate.netsemanticscholar.org

Antiparasitic Activity of this compound Derivatives against Entamoeba histolytica

| Compound | IC50 (µM/mL) | Reference |

|---|---|---|

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 1.47 | nih.gov |

| Other 5-aryl-1-methyl-4-nitroimidazoles | 1.72 - 4.43 | nih.gov |

| Metronidazole (Standard) | ~2.94 (inferred) | nih.gov |

Activity against Giardia intestinalis (Giardia lamblia)

5-nitroimidazole derivatives have been the primary treatment for giardiasis, although treatment failures and resistance are concerns. nih.gov Research into new derivatives has shown promising results. A series of 5-aryl-1-methyl-4-nitroimidazoles, derived from 5-chloro-1-methyl-4-nitroimidazole, exhibited potent activity against Giardia intestinalis. nih.gov Specifically, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole had an IC50 of 1.47 µM/mL, making it twice as effective as metronidazole. nih.gov The rest of the series also showed significant antigiardial activity with IC50 values between 1.72 and 4.43 µM/mL. nih.gov

Further studies have explored other 5-nitroimidazole derivatives, with some showing significantly greater activity than metronidazole. sigmaaldrich.com For instance, certain compounds with a conjugated bridge connecting the imidazole core to a substituted phenyl or heterocyclic ring demonstrated greatly increased antigiardial activity and were able to overcome metronidazole resistance. nih.gov The effectiveness of these compounds appears to be correlated with their redox potential, where easier redox activation leads to greater antigiardial activity. nih.gov

Activity against Trichomonas vaginalis

5-nitroimidazoles are the cornerstone of treatment for trichomoniasis, caused by Trichomonas vaginalis. nih.govnih.gov However, resistance to the most common drug, metronidazole, has prompted the investigation of other derivatives. nih.gov Studies have shown that other 5-nitroimidazoles like tinidazole, secnidazole, and ornidazole (B1677491) can be more effective in vitro. nih.govnih.gov For example, 89% of T. vaginalis isolates were susceptible to ornidazole, compared to only 61% for metronidazole. nih.gov No in vitro resistance to ornidazole was observed in one study. nih.gov

Novel nitroimidazole carboxamides have also been synthesized and evaluated, showing potent activity against T. vaginalis, with some having EC50 values as low as 0.6–1.4 μM, comparable to metronidazole's EC50 of 0.8 μM. nih.gov Additionally, a series of imidazole carbamate (B1207046) compounds demonstrated potent trichomonacidal activity, with IC50 values in the nanomolar range. mdpi.com These findings highlight the potential for developing new 5-nitroimidazole derivatives to combat resistant strains of T. vaginalis.

Activity against Trypanosoma cruzi

Chagas disease, caused by Trypanosoma cruzi, is another target for nitroimidazole-based therapies. Research has explored various derivatives of 4- and 5-nitroimidazoles for their trypanocidal activity. One study designed new 4-nitro-imidazole-N-glycinyl-hydrazones as analogues of benznidazole, a current treatment for Chagas disease. researchgate.net The results indicated that derivatives with lipophilic and electronegative substituents, such as a 4-chlorophenyl group, showed the best trypanocidal activity, with an IC50 of 206.98 μM. researchgate.net

Other research has shown that certain 4(5)-bromo-1-phenacyl-5(4)-nitroimidazoles display remarkable in vitro activity against T. cruzi. researchgate.net For instance, 4(5)-bromo-1-(4-cyanophenacyl)-2-methyl-5(4)-nitroimidazole had an IC50 value of 1.15 μg/mL. researchgate.net While fexinidazole, a 5-nitroimidazole derivative, has been clinically evaluated for Chagas disease, safety concerns have arisen. nih.gov The development of new nitroimidazole derivatives continues to be an important area of research for finding more effective and safer treatments for this neglected tropical disease. mdpi.comnih.gov

Anticancer and Radiosensitizing Properties

Nitroimidazole derivatives have been extensively investigated for their potential as anticancer agents, primarily due to their ability to act as radiosensitizers for hypoxic tumor cells. nih.govmdpi.com Hypoxic regions, characterized by low oxygen levels, are common in solid tumors and contribute to resistance to radiotherapy, as oxygen is a potent radiosensitizer. mdpi.comubc.ca Electron-affinic compounds, including nitroimidazoles, can mimic the effect of oxygen, thereby increasing the susceptibility of hypoxic cells to radiation-induced damage. mdpi.comubc.ca

The effectiveness of these compounds as radiosensitizers is linked to their electron affinity. mdpi.com Misonidazole (B1676599) was one of the first-generation nitroimidazoles tested in clinical trials for this purpose. mdpi.comznaturforsch.com Subsequent research has led to the development of other derivatives, such as etanidazole (B1684559) and nimorazole (B1678890), with the aim of improving efficacy and reducing toxicity. nih.govnih.govdrugbank.com A series of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles has also been synthesized and tested, demonstrating that 5-iodo-4-nitroimidazole derivatives were more efficient sensitizers in vitro than their 4-iodo-5-nitroimidazole counterparts. nih.gov The success of nimorazole in clinical trials for head and neck cancer has provided definitive evidence for the benefit of hypoxic cell radiosensitizers in radiotherapy. ubc.catheoxfordcenter.com

Beyond radiosensitization, some imidazole-based compounds exhibit direct anticancer properties by targeting various cellular mechanisms. nih.govnih.gov These mechanisms include the inhibition of tubulin polymerization, DNA damage, and the disruption of signaling pathways crucial for tumor growth and survival, such as those involving kinases and histone deacetylases. nih.govnih.gov For example, the compound 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole has shown potent activity against colorectal cancer cell lines by inhibiting tubulin polymerization and causing DNA damage. nih.gov

Table 1: Selected Nitroimidazole Derivatives with Radiosensitizing or Anticancer Activity

| Compound | Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Misonidazole | Radiosensitizer | One of the first nitroimidazoles tested clinically; selectively sensitizes hypoxic cells. mdpi.comznaturforsch.com | mdpi.comznaturforsch.com |

| Etanidazole | Radiosensitizer | A successor to misonidazole developed to have lower toxicity. nih.govnih.gov | nih.govnih.gov |

| Nimorazole | Radiosensitizer | Clinically effective in treating head and neck cancers in conjunction with radiotherapy. ubc.cadrugbank.comtheoxfordcenter.com | ubc.cadrugbank.comtheoxfordcenter.com |

| 5-iodo-4-nitroimidazole derivatives | Radiosensitizer | Found to be more effective radiosensitizers in vitro compared to 2-nitroimidazole (B3424786) and 4-iodo-5-nitroimidazole derivatives. nih.gov | nih.gov |

| BZML | Anticancer Agent | Potent activity against colorectal cancer cells via tubulin polymerization inhibition and DNA damage. nih.gov | nih.gov |

The primary mechanism by which nitroimidazoles sensitize hypoxic cells to radiation is their "oxygen-mimetic" effect. mdpi.com Ionizing radiation damages cells primarily by creating free radicals from the radiolysis of water, which in turn damage critical cellular components like DNA. theoxfordcenter.com In well-oxygenated (oxic) cells, molecular oxygen reacts with these DNA radicals, "fixing" the damage in a permanent, non-repairable form. ubc.catheoxfordcenter.com In hypoxic cells, this oxygen-dependent fixation does not occur efficiently, allowing the initial damage to be chemically restored, leading to radioresistance. theoxfordcenter.com

Nitroimidazoles are highly electron-affinic compounds that can substitute for oxygen in this critical step. mdpi.comubc.ca When a nitroimidazole diffuses into a cell, it can undergo a one-electron reduction, typically by flavoprotein enzymes, to form a nitro radical-anion. mdpi.comnih.gov

In Oxic Cells: In the presence of sufficient oxygen, this radical-anion is immediately reoxidized back to the parent compound in a futile cycle, and the drug diffuses out of the cell without net metabolism or toxic effect. mdpi.com

In Hypoxic Cells: In the absence of oxygen, the nitro radical-anion is not reoxidized. Instead, it undergoes further reduction to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. mdpi.comnih.gov These reactive species can then react with and bind to cellular macromolecules, including DNA. nih.gov This process leads to the fixation of radiation-induced DNA damage, mimicking the effect of oxygen and ultimately resulting in increased cell death. mdpi.com

This selective activation in hypoxic environments is the key to their utility as radiosensitizers, as it enhances tumor damage while sparing surrounding healthy, well-oxygenated tissue. mdpi.com

Nitroimidazoles can also enhance the efficacy of certain chemotherapeutic agents, a process known as chemopotentiation. nih.gov This effect is also mediated by hypoxia. Many conventional chemotherapy drugs, particularly alkylating agents like melphalan (B128) and cyclophosphamide, are less effective against the slow-proliferating or non-proliferating cells found in hypoxic tumor regions. nih.gov

Other Biological Activities of Nitroimidazole Derivatives

Nitroimidazoles represent a critical class of compounds in the development of new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb). nih.govnih.gov Their activity is particularly valuable against both drug-sensitive and drug-resistant strains, as well as against non-replicating, persistent bacteria found in the hypoxic environments of tuberculous lesions. nih.govasm.org

These compounds are prodrugs that require reductive activation within the mycobacterium. researchgate.net This activation is mediated by a deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420. researchgate.netrsc.org The reduction process generates reactive nitrogen species, including nitric oxide, which have a dual mechanism of action: they inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall, and cause respiratory poisoning through nitrosative damage. nih.govasm.org

Several key nitroimidazole derivatives have been developed for anti-TB therapy:

Metronidazole : A 5-nitroimidazole, it is active against Mtb only under anaerobic conditions and is not used for standard TB therapy due to a lack of activity against aerobic bacteria. nih.govasm.org

PA-824 (Pretomanid) : A 4-nitroimidazo-oxazine that is active against both aerobic and anaerobic Mtb. nih.govresearchgate.net It is a key component of new treatment regimens for drug-resistant TB. researchgate.net

OPC-67683 (Delamanid) : A 4-nitroimidazo-oxazole that has also shown significant activity and is used in the treatment of multidrug-resistant TB. asm.orgresearchgate.net

TBA-354 : A next-generation nitroimidazole with superior potency and a favorable pharmacokinetic profile compared to PA-824 and delamanid (B1670213) in preclinical studies. asm.org

Table 2: Prominent Nitroimidazoles in Anti-Tubercular Therapy

| Compound | Class | Activation | Key Feature | Reference(s) |

|---|---|---|---|---|

| Metronidazole | 5-Nitroimidazole | Reductive activation | Active only against anaerobic Mtb. nih.govasm.org | nih.govasm.org |

| PA-824 (Pretomanid) | 4-Nitroimidazo-oxazine | Ddn/F420-dependent | Active against both replicating and non-replicating Mtb. nih.govresearchgate.net | nih.govresearchgate.net |

| OPC-67683 (Delamanid) | 4-Nitroimidazo-oxazole | Ddn/F420-dependent | Used for multidrug-resistant TB; impairs mycolic acid synthesis. asm.orgresearchgate.net | asm.orgresearchgate.net |

| TBA-354 | 4-Nitroimidazo-oxazine | Presumed Ddn/F420-dependent | Superior potency and pharmacokinetics in preclinical models. asm.org | asm.org |

Derivatives of nitroimidazole have been explored as potential therapeutic agents against the Human Immunodeficiency Virus (HIV). znaturforsch.comznaturforsch.com Research has focused on designing these compounds to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). znaturforsch.comaabu.edu.jonih.gov The reverse transcriptase (RT) enzyme is essential for the HIV replication cycle, making it a prime target for antiviral drugs. znaturforsch.comznaturforsch.com

Numerous series of 4-nitro and 5-nitroimidazole derivatives bearing different substituents, such as piperazine (B1678402) moieties, have been synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 in cell cultures. znaturforsch.comaabu.edu.jonih.gov While many of the synthesized compounds showed limited or no activity, certain structural features were found to be important. znaturforsch.comresearchgate.net For instance, one study found that a 4-nitroimidazole (B12731) derivative bearing a piperazine ring and a diazepam moiety showed higher activity than related compounds. znaturforsch.com Another study identified a 2-alkylthio-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]ethanone derivative (Compound 4) that showed inhibition of both HIV-1 and HIV-2. nih.gov These findings suggest that the nitroimidazole scaffold holds potential for the development of new NNRTIs, although further optimization is required to achieve high potency and overcome drug resistance. znaturforsch.comznaturforsch.com

Table 3: Anti-HIV Activity of Selected Nitroimidazole Derivatives

| Compound Series | Target | Result | Reference(s) |

|---|---|---|---|

| 1-benzyl-2-ethyl-4-nitroimidazoles with piperazine linkers | HIV-1 RT | A derivative with a diazepam moiety (Compound 15) showed the highest activity in its series (EC50 = 0.81 µg/mL against HIV-1). | znaturforsch.comresearchgate.net |

| 2-alkylthio-1-[4-(imidazol-5-yl)-piperazin-1-yl]ethanones | HIV-1 & HIV-2 | Compound 4 showed inhibition of HIV-1 (EC50 = 0.45 µg/mL) and HIV-2 (EC50 = 0.50 µg/mL). | nih.gov |

| 1-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-4-(biaryl)piperazines | HIV-1 & HIV-2 | Most compounds were inactive, but one derivative (Compound 6f) showed modest inhibition of HIV-1 (EC50 = 2.60 µg/mL). | znaturforsch.com |

Certain nitroimidazole derivatives possess immunosuppressive properties. nih.gov The most prominent example is Azathioprine, a prodrug that is converted in the body to 6-mercaptopurine (B1684380) (6-MP). nih.gov Azathioprine interferes with the synthesis of purines, which are essential building blocks for DNA and RNA. nih.gov By disrupting DNA and RNA synthesis, it particularly affects proliferating cells, such as the lymphocytes of the immune system. This action inhibits the clonal expansion of T-cells and B-cells during an immune response, leading to immunosuppression. nih.gov

Antidiabetic Activity

The therapeutic potential of imidazole derivatives extends to metabolic disorders, with significant research focusing on their role as antidiabetic agents. longdom.org The primary mechanism investigated involves the inhibition of key carbohydrate-metabolizing enzymes, such as α-amylase and α-glucosidase. researchgate.netnih.gov By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption is reduced, thereby helping to manage postprandial hyperglycemia.

A series of novel N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide (B126) derivatives have demonstrated significant α-amylase and α-glucosidase inhibitory activities. researchgate.net In particular, compounds featuring electron-withdrawing substituents showed the highest potency, with IC50 values comparable to the standard drug acarbose (B1664774). researchgate.net Similarly, another study on 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones revealed considerable inhibitory activity against both enzymes. nih.gov One compound from this series, 5a, exhibited inhibitory activity against α-glucosidase with an IC50 of 5.76 µg/mL, which was comparable to that of acarbose. nih.gov

Further research into novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols also identified potent α-glucosidase inhibitors. nih.gov The most active compound in this series, 7i, displayed an exceptionally low IC50 value of 0.64 ± 0.05 μM, significantly more potent than the standard, acarbose (IC50: 873.34 ± 1.21 μM). nih.gov Molecular docking studies supported these findings by revealing important interactions between the compounds and the active site of the enzyme. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibitory Activities of Selected Imidazole Derivatives

| Compound Series | Target Enzyme | Most Potent Compound | IC50 Value | Reference Standard | IC50 Value (Standard) |

|---|---|---|---|---|---|

| N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamides | α-Amylase | 2h | 23.19 µM | Acarbose | Not Specified |

| N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamides | α-Glucosidase | 2h | 23.25 µM | Acarbose | Not Specified |

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | 7i | 0.64 ± 0.05 μM | Acarbose | 873.34 ± 1.21 μM |

| 1,3,5-Trisubstituted-2-thioxoimidazolidin-4-ones | α-Glucosidase | 5a | 5.76 µg/mL | Acarbose | 5.76 µg/mL |

Anti-inflammatory Activity

Derivatives of the imidazole scaffold have demonstrated significant anti-inflammatory properties. longdom.org Research has shown that these compounds can effectively modulate the inflammatory response by inhibiting the production of key pro-inflammatory mediators.

In one study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their impact on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells. nih.gov The findings revealed that most of the synthesized compounds effectively inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Compound 13b from this series was identified as the most potent agent, with IC50 values of 10.992 μM for NO inhibition, 2.294 μM for IL-6 inhibition, and 12.901 μM for TNF-α inhibition. nih.gov

Another investigation into novel imidazole-5(4H)-one analogs also reported potent in-vivo anti-inflammatory activity, tested using the carrageenan-induced paw edema model in Wistar rats. neliti.com Two compounds, AL01 and AL02, displayed anti-inflammatory activity that was slightly higher than that of the reference drug, diclofenac. neliti.com These studies underscore the potential of the imidazole framework as a basis for the development of new anti-inflammatory agents.

Enzyme Inhibition

The biological activities of this compound and its derivatives are often rooted in their ability to inhibit specific enzymes. As detailed in the antidiabetic activity section (4.4.4), a primary mechanism of action for many imidazole-based compounds is the inhibition of carbohydrate-hydrolyzing enzymes.

Specifically, derivatives have shown potent inhibitory effects against α-glucosidase and α-amylase. researchgate.netnih.govnih.gov This inhibition is crucial for controlling glucose metabolism and is a key strategy in managing type 2 diabetes. nih.gov For instance, certain N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives have IC50 values for α-glucosidase and α-amylase inhibition in the low micromolar range. researchgate.net Similarly, 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as excellent inhibitors of α-glucosidase, with some analogs being significantly more potent than the standard drug acarbose. nih.gov The inhibitory potential of these compounds is often influenced by the nature of the substituents on the core ring structure. researchgate.net

Antioxidant Effects

The antioxidant potential of novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one derivatives was evaluated, showing that specific compounds exhibited substantial DPPH-based free radical scavenging activity, comparable to the well-known antioxidant Trolox. nih.gov This antioxidant capability is believed to contribute to the enhancement of their antidiabetic effects and reduce the cellular toxicity associated with the disease. nih.gov In another study, synthesized nitrobenzimidazole derivatives were also assessed for their antioxidant activity. researchgate.net The results indicated that (5-nitro-2-phenyl-1H-benzoimidazole) demonstrated greater antioxidant effects compared to other synthesized derivatives in the series. researchgate.net

Mechanisms of Selective Toxicity

The selective toxicity of nitroimidazole compounds, including this compound, against anaerobic microorganisms is a well-established phenomenon that hinges on the unique metabolic environment of these organisms. nih.gov The efficacy of these drugs is fundamentally linked to the reduction of their nitro group, a process that occurs preferentially under anaerobic conditions. nih.govnih.gov

This bioactivation is carried out by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in anaerobic protozoa and bacteria. nih.gov These proteins donate electrons to the nitro group of the imidazole ring. This reduction process is critical as it not only activates the compound but also creates a concentration gradient that drives more of the drug into the cell. nih.gov The resulting reactive intermediates are highly cytotoxic and are the ultimate effectors of the drug's action. nih.govnih.gov

DNA Damage and Strand Breakage

A primary mechanism through which the activated metabolites of nitroimidazoles exert their cytotoxic effects is by inducing damage to cellular DNA. nih.gov The reduced form of the nitroimidazole interacts directly with DNA, leading to a loss of helical structure and the induction of strand breaks. nih.govnih.gov

Studies using alkaline single-cell gel electrophoresis (comet assay) have demonstrated that nitroimidazole derivatives, such as metronidazole, tinidazole, and ornidazole, cause a significant increase in DNA single-strand breaks and alkali-labile sites in human peripheral blood lymphocytes. nih.gov The extent of DNA damage can be influenced by the specific nitroimidazole derivative and its concentration. nih.gov It is inferred that the DNA breaks are induced by one or more unidentified products of the nitro-reduction process. nih.gov This ability to cause DNA strand breakage is a cornerstone of the parasiticidal and bactericidal activity of this class of compounds. nih.govnih.gov

Role of Reactive Intermediates

The selective toxicity of nitroimidazoles is mediated by the generation of short-lived, highly reactive intermediates following the reduction of the nitro group. nih.govnih.gov This reductive bioactivation is the key step that transforms the relatively inert parent drug into a potent cytotoxic agent. nih.gov

The reduction of the nitro group produces reactive species such as the nitroso and hydroxylamine derivatives, as well as the nitro radical anion. nih.govnih.govresearchgate.net These intermediates are chemically unstable and readily interact with essential cellular macromolecules, most notably DNA, but also proteins and RNA. nih.gov The interaction of these reactive species with DNA leads to the strand breakage and loss of helical structure described previously, ultimately resulting in cell death. nih.govnih.gov This mechanism ensures that the drug's toxicity is targeted specifically toward anaerobic cells that possess the necessary enzymatic machinery for its activation. nih.gov

Interaction with Microbial Enzymes and Proteins

The antimicrobial properties of this compound and its derivatives are predicated on the reductive activation of the nitro group within susceptible microorganisms. This process is catalyzed by microbial enzymes, leading to the formation of cytotoxic metabolites that can interact with and damage various cellular components, including proteins.

A study on 5-chloro-1-methyl-4-nitroimidazole, a closely related derivative, demonstrated its in-vitro antifungal and antibacterial activities. nist.govnih.govnih.gov The compound exhibited significant efficacy against clinical strains of Candida albicans and Aspergillus niger, as well as against the bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae. nist.govnih.govnih.gov This broad-spectrum activity highlights the compound's ability to interfere with essential life processes in both fungal and bacterial species.

The general mechanism of action for nitroimidazoles involves the transfer of electrons from microbial proteins, such as ferredoxin or flavodoxin, to the nitro group of the compound. This one-electron reduction results in the formation of a nitro radical anion. In anaerobic or hypoxic environments, this radical can undergo further reduction to generate highly reactive species, including nitroso and hydroxylamine derivatives. These reactive intermediates are non-specific in their targets and can covalently bind to and inactivate a wide range of microbial enzymes and proteins, thereby disrupting critical metabolic pathways and leading to cell death.

The interaction of these activated metabolites with microbial proteins can lead to:

Enzyme Inactivation: Covalent modification of active site residues can irreversibly inhibit enzyme function.

Disruption of Protein Structure: Binding to proteins can alter their conformation, leading to loss of function.

Interference with Electron Transport Chains: Interaction with proteins involved in cellular respiration can disrupt energy production.

While specific enzymatic targets of this compound have not been exhaustively identified, the broad antimicrobial activity observed in its derivatives suggests that it likely interacts with a multitude of essential microbial proteins following its reductive activation. nist.govnih.govnih.gov

Inhibition of DNA Repair Mechanisms

The cytotoxicity of nitroimidazoles is often attributed to their ability to induce DNA damage. Following reductive activation, the generated reactive intermediates can interact directly with DNA, causing strand breaks and other lesions. An alternative, though not mutually exclusive, hypothesis suggests that these compounds may also potentiate their own DNA-damaging effects by inhibiting the cell's DNA repair mechanisms.

While direct evidence for the inhibition of specific DNA repair enzymes such as DNA ligase, DNA polymerase, or poly(ADP-ribose) polymerase (PARP) by this compound is not extensively documented in the available literature, the broader class of nitroimidazoles has been implicated in processes that could indirectly affect DNA repair. For instance, the extensive DNA damage caused by the reactive metabolites of nitroimidazoles can overwhelm the cellular repair capacity.

Furthermore, some studies on metronidazole, a widely used 5-nitroimidazole, have proposed that it may indirectly inhibit DNA synthesis and the repair of existing DNA. nih.gov This could occur through the depletion of essential cellular components required for these processes or through the generation of a cellular environment that is not conducive to the proper functioning of repair enzymes.

The potential for nitroimidazoles to interfere with DNA repair is a critical area of investigation, as it could explain their efficacy in combination with DNA-damaging agents in cancer therapy, a field where PARP inhibitors have shown significant promise. nih.govnih.gov However, more specific research is required to elucidate the direct interactions, if any, between this compound and the enzymatic machinery of DNA repair.

Impact of A+T Content of DNA

The base composition of DNA, specifically the relative content of adenine-thymine (A+T) versus guanine-cytosine (G+C) base pairs, can influence the binding and activity of various small molecules. The minor groove of DNA, for instance, is narrower in A+T-rich regions, which can affect the binding of groove-binding ligands.

Currently, there is a lack of specific research data on how the A+T content of DNA influences the interaction and biological activity of this compound. The primary mechanism of action of nitroimidazoles is believed to be the generation of reactive species that cause non-specific DNA damage, rather than sequence-specific binding. This suggests that the impact of A+T content might be less pronounced compared to molecules that exhibit sequence-specific DNA binding.

However, it is conceivable that the accessibility of DNA to the reactive metabolites of this compound could be modulated by local DNA structure, which is in turn influenced by the base sequence. For example, regions of the genome with higher A+T content might adopt conformations that are more or less susceptible to damage by these reactive species. Further investigation is needed to determine whether the biological activity of this compound exhibits any dependence on the A+T content of target DNA.

Factors Affecting Biological Activity

The biological activity of this compound and its derivatives is not solely dependent on their chemical structure but is also influenced by a range of physicochemical and biological factors. These factors can significantly impact the efficacy of the compound as a therapeutic agent.

Redox Potentials and Efficiency

The biological activity of nitroimidazoles is critically dependent on their one-electron reduction potential (E¹). This parameter determines the ease with which the nitro group can be reduced to form the active radical anion. A more positive reduction potential indicates that the compound is more easily reduced and is generally associated with higher biological efficiency, particularly in hypoxic cells.

The reduction potentials of various nitroimidazoles have been measured, and it has been established that structural modifications to the imidazole ring can significantly alter this property. For instance, 2-nitroimidazoles generally have more positive reduction potentials than their 5-nitroimidazole counterparts, and 4-nitroimidazoles are weaker oxidants. The introduction of electron-withdrawing groups tends to increase the reduction potential.

The relationship between redox potential and biological activity is a key consideration in the design of new nitroimidazole-based drugs. A compound with an optimal redox potential will be selectively activated in the target hypoxic cells while remaining relatively inert in well-oxygenated normal tissues.

Thiol Reactivity and Intracellular Glutathione (B108866) Depletion

Cellular thiols, particularly the tripeptide glutathione (GSH), play a crucial role in protecting cells from damage by reactive electrophilic species and free radicals. The reactive metabolites of nitroimidazoles are known to react with and deplete intracellular glutathione levels.

The reduction of the nitro group of nitroimidazoles can lead to the formation of nitroso and other reactive intermediates that are highly electrophilic. These species can readily react with the nucleophilic thiol group of glutathione, forming adducts and leading to the depletion of the intracellular GSH pool. plos.org This depletion of glutathione has two important consequences:

Increased Cytotoxicity: By removing a key cellular antioxidant, the cytotoxic effects of the reactive nitroimidazole metabolites and other sources of oxidative stress are enhanced.

Radiosensitization: In the context of cancer therapy, glutathione is known to be involved in the chemical repair of radiation-induced DNA damage. Depletion of GSH can therefore enhance the efficacy of radiotherapy.

Studies on other nitroimidazoles have demonstrated their ability to cause significant depletion of intracellular glutathione, particularly under hypoxic conditions. plos.org It is highly probable that this compound and its derivatives share this property, contributing to their biological activity.

Metabolic Stability and Sensitizer (B1316253) Depletion in vivo

The in vivo efficacy of a drug is highly dependent on its metabolic stability and pharmacokinetic properties. A compound that is rapidly metabolized and cleared from the body will have a shorter duration of action and may not reach therapeutic concentrations at the target site.

The metabolism of nitroimidazoles in humans and other mammals is primarily carried out by the hepatic cytochrome P450 (CYP) enzyme system. magtechjournal.com The metabolic pathways can involve oxidation of side chains, reduction of the nitro group (though this is more prevalent in hypoxic tissues and microorganisms), and conjugation reactions.

In the context of its use as a radiosensitizer, the depletion of the sensitizer in vivo before it can exert its effect in the target tumor is a critical consideration. Rapid metabolism can lead to a decrease in the concentration of the active compound in the tumor tissue, thereby reducing its radiosensitizing efficiency. Therefore, a balance must be struck between sufficient metabolic stability to allow for effective distribution to the target site and eventual clearance to avoid long-term toxicity. Specific pharmacokinetic and metabolic studies on this compound are needed to fully characterize its in vivo behavior. nih.gov

Oxygen Interference with Nitro Group Reduction

The biological activity of nitroimidazoles, including this compound, is intrinsically linked to the reduction of the nitro group. This process, however, is significantly influenced by the presence of molecular oxygen. Under aerobic conditions, the reduction of the nitro group is often inhibited, a phenomenon critical to the selective toxicity of these compounds towards anaerobic organisms and hypoxic cells. nih.govnih.govopenmedscience.com

The mechanism of oxygen interference is based on a "futile cycle" of reduction and re-oxidation. nih.gov The initial step in the bioactivation of a nitroimidazole is a one-electron reduction, which forms a nitro radical anion. nih.govopenmedscience.com In an environment with sufficient oxygen, this highly reactive radical anion is readily re-oxidized back to the original nitro compound, while oxygen is concurrently reduced to a superoxide (B77818) radical. nih.govnih.gov This rapid re-oxidation prevents the nitroimidazole from undergoing the further reduction steps necessary to form the cytotoxic intermediates that damage cellular macromolecules like DNA. nih.gov

This competition between the nitro compound and oxygen for electrons is the basis for the selective efficacy of nitroimidazoles in hypoxic environments. nih.gov In anaerobic or hypoxic cells, the lower partial pressure of oxygen allows the nitro radical anion to persist long enough to undergo further reduction to nitroso, hydroxylamino, and amino derivatives. nih.gov These reduced metabolites are highly reactive and are considered the ultimate cytotoxic species responsible for the compound's biological effects. nih.govscispace.com

Studies comparing different nitroimidazoles, such as metronidazole and misonidazole, have demonstrated that the degree of oxygen inhibition can vary. For instance, the reduction of misonidazole is significantly less inhibited by oxygen than that of metronidazole. nih.gov This difference is attributed to the varying reaction pathways of their respective nitro radical anions. nih.gov While specific data for this compound is not detailed in the provided results, the fundamental principle of oxygen-dependent reduction is a cornerstone of the nitroimidazole class. The electron-affinic nature of the nitro group dictates this interaction, making oxygen concentration a critical determinant of the compound's activity. openmedscience.com

Mutagenic Profile of Nitroimidazole-Based Drugs

Concerns over the mutagenicity and genotoxicity of nitroimidazole-based drugs have been a significant aspect of their study, with these adverse properties appearing to be related to the bio-reduction of the nitro group and subsequent DNA damage. nih.govnih.gov The mutagenic potential of this class of compounds is well-documented, although it varies significantly based on the specific chemical structure and the biological system used for testing. scispace.comnih.gov

The bioreduction of the nitro group is considered a central process in both the antimicrobial and toxicological mechanisms of action of nitroaromatic drugs. researchgate.net Reduction products of nitroimidazoles, such as those derived from metronidazole and misonidazole, are known to cause DNA damage when the nitro group is reduced in the presence of DNA under anaerobic conditions. nih.govscispace.com Many 5-nitroimidazole derivatives have been associated with mutagenic and genotoxic effects. nih.govresearchgate.net

Key structural features have been identified that influence the genotoxicity of these compounds. Research has highlighted the importance of the position of the nitro group on the imidazole ring. nih.govresearchgate.net For instance, comparative studies have shown that nitroimidazoles with the nitro group at the C-5 position often exhibit moderate to high genotoxicity, whereas some analogues with the nitro group at C-4 were found to be non-genotoxic. nih.govresearchgate.net The presence of other substituents on the imidazole ring also plays a crucial role. For example, the presence of a methyl group at the C-2 position can influence genotoxic activity depending on the position of the nitro group. nih.govresearchgate.net

The Ames test, using various strains of Salmonella typhimurium, has been a common method for evaluating the mutagenic potential of nitroimidazoles. nih.gov Positive Ames tests have been observed for several nitroimidazole compounds, indicating their ability to induce mutations in bacteria. nih.gov It is noteworthy that despite these findings, some nitroimidazoles are essential medicines, and there are recognized differences in the ability of mammalian cells, bacteria, and protozoa to reduce these compounds. nih.gov While extensive research has been conducted, conclusive results from mutagenicity studies performed in vitro in animals or in humans are still developing. nih.gov

Table 1: Factors Influencing Nitroimidazole Genotoxicity

| Structural Feature | Observation | Reference |

|---|---|---|

| Position of Nitro Group | Compounds with a NO₂ group at C-5 often show moderate to high genotoxicity compared to some non-genotoxic C-4 analogues. | nih.gov, researchgate.net |

| Substituents on Ring | The presence or absence of a methyl group at C-2 can influence genotoxicity, interacting with the NO₂ position. | nih.gov, researchgate.net |

| Bio-reduction | Reduction of the nitro group under anaerobic conditions is a prerequisite for DNA damage and mutagenic action. | nih.gov, scispace.com |

| Testing System | Differences are observed in the metabolic activation and mutagenic response between bacterial, protozoal, and mammalian cells. | nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about the electronic structure and energy of molecules. These calculations can predict molecular geometries, vibrational frequencies, and reaction energetics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is widely used to study the properties of nitroimidazole derivatives. While specific DFT studies focusing exclusively on 5-Chloro-4-nitro-1H-imidazole are not extensively documented in publicly available literature, the methodologies are well-established from research on analogous compounds. For instance, studies on related nitroimidazoles often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to obtain reliable results.

Geometry Optimization

Interactive Data Table: Example of Calculated Geometrical Parameters (Hypothetical for this compound)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | N1-C2 | --- |

| Bond Length | C2-N3 | --- |

| Bond Length | N3-C4 | --- |

| Bond Length | C4-C5 | --- |

| Bond Length | C5-N1 | --- |

| Bond Length | C4-N(nitro) | --- |

| Bond Length | C5-Cl | --- |

| Bond Angle | C5-N1-C2 | --- |

| Bond Angle | N1-C2-N3 | --- |

| Dihedral Angle | N1-C5-C4-N(nitro) | --- |

(Note: The table above is a template; specific values for this compound are not available in the cited literature.)

Vibrational Frequencies and Stability Analysis

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared and Raman spectra. A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes. The absence of imaginary frequencies in such a calculation confirms that the optimized structure is a true energy minimum and therefore stable. These calculated frequencies are often scaled to better match experimental data.

Homolytic Bond Dissociation Energies (BDEs)

Homolytic bond dissociation energy (BDE) is a measure of the strength of a chemical bond. For nitroaromatic compounds, the C-NO2 bond dissociation is a critical step in their thermal decomposition. DFT calculations can be used to compute the BDE for the C-NO2 bond in this compound. This value is essential for assessing the compound's thermal stability. Studies on a series of nitro-imidazole derivatives have shown that BDEs can be reliably calculated at the B3PW91/6-311+G(d,p) level of theory.

Heats of Formation (HOFs)

The heat of formation (HOF) is a key thermodynamic property that indicates the stability of a compound relative to its constituent elements. Computational methods, particularly DFT, can provide reliable estimates of HOFs for energetic materials. For this compound, a calculated HOF would be instrumental in evaluating its energy content.

Ab Initio Computations

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties. A computational study of imidazole (B134444) and its non-chlorinated nitro derivatives has utilized ab initio methods to examine their molecular structures and relative stabilities. Similar approaches could be applied to this compound to provide a high-level theoretical characterization of its properties.

Coupled Cluster (CCSD) Calculations

Coupled cluster (CC) theory is a high-level computational method used to obtain highly accurate solutions to the electronic Schrödinger equation. The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" of quantum chemistry for its ability to compute reliable molecular energies. google.com This accuracy is crucial for understanding molecules with complex electronic structures where electron correlation plays a significant role. google.com

While specific Coupled Cluster (CCSD) calculations for this compound are not extensively detailed in the available literature, this methodology is vital for accurately predicting its thermodynamic properties and reaction barriers. For nitroimidazole derivatives, CCSD calculations would provide benchmark data against which less computationally expensive methods, like Density Functional Theory (DFT), are often compared. The method's high computational cost, which scales severely with the size of the system, means it is typically reserved for smaller molecules or for generating highly accurate reference data points. google.comaps.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule in electrophilic and nucleophilic reactions. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. nih.gov

For nitroimidazole derivatives, MEP studies reveal that the most negative regions (typically colored red) are localized over the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic attack. nih.govrsc.org Conversely, positive potential regions (colored blue), often found around the hydrogen atoms of the imidazole ring, suggest susceptibility to nucleophilic attack. nih.govnih.gov In this compound, the presence of the electron-withdrawing nitro and chloro groups significantly influences this potential map, enhancing the electrophilic character of the imidazole ring. The nitrogen atom at position 3 (N3) of the imidazole ring is also identified as a site of significant reactivity. rsc.org

Interactive Table: MEP Regions and Predicted Reactivity

| Molecular Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of Nitro Group | Highly Negative | Site for Electrophilic Attack |

| Imidazole Ring H-atoms | Positive | Site for Nucleophilic Attack |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.comlupinepublishers.com

A small HOMO-LUMO gap indicates that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. lupinepublishers.comnih.gov For nitroimidazole derivatives, theoretical calculations using DFT methods are employed to determine these values. nih.gov For the related compound 5-chloro-1-methyl-4-nitroimidazole (B20735), DFT calculations have been performed to measure the energies of the frontier molecular orbitals. nih.gov While the precise value for this compound is not specified, studies on analogous compounds like metronidazole (B1676534) show a HOMO-LUMO gap of approximately 4.61 eV. lupinepublishers.com The presence of strong electron-withdrawing groups like chloro and nitro is expected to lower the LUMO energy, potentially resulting in a smaller energy gap and higher reactivity compared to unsubstituted imidazole.

Interactive Table: FMO Properties of Related Nitroimidazoles

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Metronidazole | - | - | 4.6124 | lupinepublishers.com |

Proton and Electron Affinities

Proton affinity (PA) and electron affinity (EA) are fundamental descriptors of a molecule's chemical reactivity. Proton affinity quantifies the basicity of a molecule in the gas phase, while electron affinity describes its ability to accept an electron. Computational studies on nitroimidazole derivatives have explored these properties to understand how substituents affect their behavior. rsc.org

For nitroimidazoles, the basicity is primarily associated with the N3 atom of the imidazole ring. The presence of electron-withdrawing substituents, such as the chloro and nitro groups in this compound, is known to decrease the proton affinity of the N3 atom, making the molecule less basic. rsc.org This is due to the inductive effect of these groups, which pulls electron density away from the imidazole ring. Conversely, these same electron-withdrawing groups increase the molecule's electron affinity, making it a better electron acceptor. This enhanced ability to accept electrons is central to the mechanism of action of many nitroimidazole-based drugs. nih.gov

Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of the imidazole ring are profoundly influenced by its substituents. In this compound, both the chloro and nitro groups are strongly electron-withdrawing, which has several significant consequences.

A computational study using DFT (M06-2X) on various nitroimidazole derivatives demonstrated that electron-withdrawing substituents:

Decrease Basicity: The basicity of the N3 atom is reduced. rsc.org

Increase Ionization Potential and Electrophilicity: The molecules become better electron acceptors. rsc.org

Increase Hardness: The chemical hardness of the molecule increases, which is related to the HOMO-LUMO gap. rsc.org

These effects modulate the stability of key intermediates, such as the nitro radical anion, which is often a crucial species in the biological activity of nitroimidazoles. researchgate.net The presence of an acidic hydrogen on the imidazole ring can also play a role in modulating the stability of this radical anion through self-protonation reactions. researchgate.net

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a nitroimidazole derivative, might interact with a biological target, typically a protein receptor. researchgate.net